dermaseptin b
Description
Properties
CAS No. |
155483-06-0 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Synonyms |
dermaseptin b |
Origin of Product |
United States |
Discovery, Origin, and Molecular Characterization of Dermaseptin B
Isolation and Identification from Amphibian Skin Secretions
The discovery and initial characterization of dermaseptin (B158304) B stemmed from the analysis of skin secretions from the arboreal frog Phyllomedusa bicolor nih.gov. This species, found in the Amazonian forests of South America, is known for its rich cocktail of bioactive peptides in its skin secretions, traditionally used by some indigenous tribes nih.gov.
Dermaseptin B was isolated from these skin secretions using techniques such as reverse-phase high-pressure liquid chromatography (RP-HPLC) nih.gov. Its identification involved determining its amino acid sequence, revealing it to be a peptide typically ranging from 24 to 33 residues in length researchgate.net. Early studies identified this compound as a novel antimicrobial peptide from Phyllomedusa bicolor skin nih.gov. It was characterized as a 27-residue peptide amide that is basic and contains lysine (B10760008) residues interspersed within an alternating hydrophobic and hydrophilic sequence nih.gov. In helix-inducing solvents, this compound adopts an amphipathic alpha-helical conformation nih.gov.
Further analysis of Phyllomedusa bicolor skin secretions led to the identification of a family of six polycationic and amphipathic alpha-helical peptides, designated dermaseptins B1 to B6 researchgate.net. Dermaseptin B2, also known as adenoregulin (B117734), is a well-studied member of this family, characterized as a 33-amino acid peptide with a molecular mass of 3180 Da plos.orglatoxan.commdpi.com. It is described as an alpha-helical amphipathic polycationic polypeptide plos.orgresearchgate.net.
Genetic and Transcriptomic Analyses of this compound Precursors
Genetic and transcriptomic studies have provided significant insights into the biosynthesis of this compound. These peptides are synthesized as larger precursor proteins, known as prepro-dermaseptins researchgate.netsci-hub.se. Analysis of cDNA libraries constructed from the skin of Phyllomedusa bicolor has been instrumental in elucidating the structure of these precursors researchgate.netnih.gov.
A full-length cDNA clone encoding a this compound precursor protein was found to contain 443 nucleotides, encoding a 78-residue protein nih.gov. This precursor structure typically includes a putative signal sequence at the N-terminus, an acidic spacer sequence rich in glutamic and aspartic acids, a processing signal (Lys-Arg), and the sequence corresponding to the mature this compound peptide at the C-terminus researchgate.netnih.gov. The conserved nature of the signal peptide and acidic propiece across different dermaseptin precursors is a hallmark of the superfamily researchgate.netsci-hub.se.
Transcriptomic analyses, while not always focused solely on this compound, have contributed to understanding the expression of dermaseptin genes in amphibian skin dntb.gov.uanih.govird.frunige.ch. Studies on the genes encoding dermaseptins B from Phyllomedusa bicolor have shown a gene structure typically consisting of two exons, where exon 1 encodes the signal peptide and the initial part of the acidic propiece, while exon 2 contains the remaining acidic propiece and the mature peptide sequence nih.gov. This gene organization, with the signal peptide and mature peptide on separate exons, facilitates the direction of these peptides into the secretory pathway nih.gov.
Comparison of the mRNAs encoding this compound and adenoregulin (dermaseptin B2) revealed high nucleotide and amino acid sequence similarities in the untranslated regions, signal peptides, and acidic spacer sequences, despite differences in the mature peptide sequences nih.gov. This supports the classification of adenoregulin as a member of the dermaseptin family nih.gov.
Detailed research findings on the precursor structure can be summarized as follows:
| Precursor Component | Typical Length (Amino Acids) | Key Features | Conservation |
| Signal Peptide | ~22 | Hydrophobic, directs to secretory pathway | Highly Conserved researchgate.netsci-hub.se |
| Acidic Propiece | 20-24 | Rich in acidic residues (Glu, Asp) | Conserved researchgate.netsci-hub.se |
| Processing Signal | 2 (Lys-Arg) | Site for proteolytic cleavage | Typical researchgate.netnih.gov |
| Mature Peptide | 24-33 | Variable sequence, contains this compound | Variable researchgate.net |
Evolution and Diversity within the Dermaseptin Superfamily
The dermaseptin superfamily exhibits remarkable diversity, both within and between amphibian species sci-hub.sekambonomad.com. This diversity is a result of evolutionary processes characterized by repeated gene duplications and focal hypermutations within the mature peptide coding sequences, followed by positive (diversifying) selection kambonomad.comnih.govtcdb.org.
While the preproregion of dermaseptin precursors is highly conserved, the C-terminal sequences corresponding to the mature antimicrobial peptides vary significantly researchgate.netsci-hub.se. This conserved preproregion is considered a hallmark of the dermaseptin superfamily, suggesting a common evolutionary origin despite the divergence in mature peptide structures and activities researchgate.netsci-hub.se.
The dermaseptin superfamily is comprised of several families, including the dermaseptins sensu stricto (which includes this compound), phylloseptins, plasticins, dermatoxins, phylloxins, hyposins, caerins, and aureins nih.govtcdb.org. Dermaseptins sensu stricto, found in species like Phyllomedusa sauvagei and Phyllomedusa bicolor, share a signature pattern including a conserved Tryptophan residue at position 3 and a consensus motif in the midregion sci-hub.se.
Sequence comparisons have revealed significant identities between this compound and other peptides. For example, a high amino acid identity (81%) was found between this compound (from P. bicolor) and dermaseptin s (from P. sauvagii) nih.govresearchgate.net. Furthermore, precursors of this compound and adenoregulin show considerable sequence identities with precursors encoding opioid peptides like dermorphin (B549996), dermenkephalin, and deltorphins, particularly in the signal peptides and acidic spacer sequences researchgate.netnih.gov. This suggests that the genes encoding these different peptides may belong to the same family, potentially sharing a homologous "secretory cassette" exon that evolved early in amphibian history researchgate.netnih.govnih.gov.
The evolutionary divergence has resulted in different species possessing different sets of peptides belonging to various families within the superfamily sci-hub.se. Orthologous and paralogous peptides often have different amino acid sequences and display differential activity against microorganisms sci-hub.se. This extensive diversity is thought to provide a broad spectrum of defense against microbial invasion kambonomad.comnih.gov.
The structural variety within the dermaseptin superfamily is considerable, highlighting the extent of this diversification sci-hub.se.
Structural Biology and Structure Activity Relationship Sar Studies of Dermaseptin B
Conformational Studies of Dermaseptin (B158304) B in Membrane-Mimetic Environments
The structural behavior of dermaseptin B in environments that mimic biological membranes has been extensively studied to understand its mechanism of action. In aqueous solutions, this compound is typically unstructured. acs.orgnih.gov However, upon interaction with membrane-mimetic environments, such as trifluoroethanol (TFE)/water mixtures or micelles like sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC), the peptide undergoes a coil-to-helix transition, adopting α-helical conformations. acs.orgresearchgate.netnih.govnih.govmdpi.commdpi.com This conformational change is considered essential for its membrane-disrupting activity. mdpi.com
Studies on dermaseptin B2, a well-characterized member of the this compound family, have shown that in SDS micelles, it adopts a well-defined amphipathic helix. acs.orgnih.gov This helix is often described as a helix-hinge-helix structure, with a flexible hinge region, for instance, around residues Val9 and Gly10 in dermaseptin B2. acs.orgnih.govacs.orgnih.gov The interaction with the membrane surface involves the peptide lying near the surface of SDS micelles, with certain residues like Trp3 being buried within the micelle but close to the surface. acs.orgnih.gov
Spectroscopic Analyses (e.g., Circular Dichroism, NMR)
Circular Dichroism (CD) spectroscopy is a powerful tool used to analyze the secondary structure of peptides and their conformational changes in different environments. subr.edu CD studies have shown that this compound is largely unstructured in aqueous solutions but forms α-helical structures in the presence of helix-inducing solvents like TFE or in membrane-mimetic environments such as SDS or DPC micelles. acs.orgresearchgate.netnih.govmdpi.comnih.govsubr.edunih.govmdpi.complos.orgnih.gov The percentage of α-helix content can be calculated from CD spectra. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, residue-specific structural information. subr.edu NMR studies on dermaseptin B2 in SDS micelles have elucidated the formation of specific helical segments and flexible regions. acs.orgnih.govacs.orgnih.gov For example, NMR revealed a well-defined amphipathic helix in dermaseptin B2 between residues 11-31, connected to a more flexible N-terminal segment. acs.orgnih.gov NMR has also been used to study the orientation of membrane-bound peptides using paramagnetic probes, providing insights into how this compound interacts with the micelle surface. acs.orgnih.govmdpi.com
Fluorescence spectroscopy is another technique employed to study the interaction of dermaseptins with membranes, often utilizing the intrinsic fluorescence of tryptophan residues. acs.orgresearchgate.netnih.govacs.orgnih.govmdpi.com Studies using fluorescence have demonstrated the binding of dermaseptins to negatively charged membranes. researchgate.net
Advanced Microscopic Techniques for Structural Elucidation
Advanced microscopic techniques, such as Atomic Force Microscopy (AFM), have been used to visualize the effects of dermaseptins on bacterial membrane morphology. mdpi.comnih.govpreprints.org AFM images can reveal morphological changes and significant surface alterations on bacteria treated with dermaseptin derivatives, providing visual evidence of membrane disruption. nih.govpreprints.org Confocal laser scanning microscopy has also been utilized to study the penetration of dermaseptins into bacterial biofilms and their interaction with tumor cell surfaces. plos.orgasm.orgiiitd.edu.in
Role of Primary Amino Acid Sequence in this compound Activity
The primary amino acid sequence of this compound is fundamental to its biological activity. This compound is a 27-residue peptide amide, characterized by its basic nature with lysine (B10760008) residues strategically placed within an alternating hydrophobic and hydrophilic sequence. nih.gov Dermaseptin B2, a 33-amino acid peptide, is also cationic, containing six lysine residues and a tryptophan residue at position 3. mdpi.complos.orgnih.govmdpi.com
Comparisons of the sequence of this compound with other dermaseptins, such as dermaseptin S, reveal significant amino acid identity, suggesting conserved regions important for their function. nih.gov The N-terminal segment of dermaseptin B2 (residues 1-11) has been identified as an absolute requirement for antibacterial activity, while the C-terminal region (residues 10-33) is also important for full activity. acs.orgnih.gov The presence of a conserved tryptophan residue, often at position 3, is a common feature in dermaseptins and contributes to their activity. researchgate.netplos.orgnih.govmdpi.commdpi.com
Structure-activity relationship studies have highlighted the importance of specific residues and regions within the sequence. For instance, the W residue at position 3 of dermaseptin B2 plays a key role in its antiproliferative activity. plos.org Modifications to the sequence, such as substitutions or truncations, can significantly impact the peptide's potency and selectivity. mdpi.comnih.govpreprints.orgasm.orgasm.orgresearchgate.netresearchgate.net
Impact of Secondary and Tertiary Structure on Biological Function
The secondary and tertiary structures that this compound adopts, particularly in membrane environments, are critical for its biological function. In membrane-mimetic conditions, this compound forms an amphipathic α-helical conformation. sci-hub.seresearchgate.netnih.govnih.govresearchgate.netresearchgate.net This amphipathic nature, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with lipid bilayers. sci-hub.seresearchgate.netnih.gov
The α-helical structure allows the peptide to bind to and insert into microbial membranes, leading to membrane permeabilization and disruption. sci-hub.seresearchgate.netmdpi.comasm.orgiiitd.edu.in The mechanism is thought to involve the peptide interacting with membrane phospholipids (B1166683), potentially through models like the carpet model, which leads to the formation of pores or structural defects and ultimately cell death. mdpi.comnih.govasm.orgiiitd.edu.in
The flexibility of the peptide, particularly in hinge regions like the one in dermaseptin B2, can also influence its interaction with membranes and its mechanism of action. acs.orgnih.govacs.orgnih.gov This flexibility may facilitate the insertion of hydrophobic termini into the membrane core, especially in environments with membrane curvature strain. acs.orgnih.gov The stabilization of the helical conformation has been linked to the high potency of dermaseptins. nih.govpreprints.org
Rational Design and Engineering of this compound Analogs and Derivatives
Rational design and engineering of this compound analogs and derivatives are actively pursued to develop peptides with improved therapeutic properties, such as enhanced potency, broadened spectrum of activity, and reduced toxicity. mdpi.comresearchgate.netnih.govmdpi.comsubr.eduplos.orgpreprints.orgasm.orgresearchgate.netresearchgate.netiiitd.edu.inresearchgate.netresearchgate.netiiitd.edu.in Strategies involve modifying the amino acid sequence to alter physicochemical properties like charge, hydrophobicity, and helical structure. mdpi.comnih.govnih.govpreprints.orgasm.orgresearchgate.netresearchgate.netmdpi.commdpi.com
Modifications can include amino acid substitutions, deletions, or additions, as well as N-terminal modifications like acylation. mdpi.comnih.govpreprints.orgasm.orgresearchgate.netmdpi.com These alterations aim to optimize the peptide's interaction with target membranes and minimize interactions with host cells. nih.govpreprints.orgresearchgate.netresearchgate.netmdpi.commdpi.com
Strategies for Modulating Potency and Specificity
Several strategies are employed to modulate the potency and specificity of this compound derivatives:
Modifying Charge and Hydrophobicity: Increasing the net positive charge and balancing hydrophobicity are common approaches to enhance antimicrobial activity and reduce cytotoxicity. mdpi.comnih.govpreprints.orgasm.orgasm.orgresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov Substituting amino acids with basic residues like lysine can increase the positive charge. mdpi.comnih.govpreprints.orgmdpi.com Adjusting hydrophobic domains can influence membrane interaction and selectivity. nih.govasm.orgresearchgate.net
Truncation and Sequence Optimization: Truncating the peptide sequence, particularly from the C-terminus, can affect membrane disruption activity and selectivity. nih.govacs.orgnih.govpreprints.orgresearchgate.net Optimizing the length and sequence of truncated derivatives is crucial for retaining or improving activity while reducing hemolytic effects. nih.govpreprints.orgasm.orgresearchgate.net
Amino Acid Substitutions: Specific amino acid substitutions can be made to alter the peptide's properties and activity. For example, substituting tryptophan with lysine at certain positions has been explored. mdpi.compreprints.org Introducing non-natural amino acids like cyclohexylalanine can enhance hydrophobicity and membrane permeabilization. nih.govresearchgate.net
N-terminal Modifications: Acylation of the N-terminus with fatty acids can modulate hydrophobicity and charge, leading to improved antibacterial potency. asm.org
Stereochemistry: Synthesizing analogs with D-amino acids can increase resistance to proteases without necessarily affecting biological activity. plos.org
Identifying "Specificity Determinants": Substituting positively charged residues in the hydrophobic face can create selectivity between eukaryotic and prokaryotic membranes, maintaining antimicrobial activity while decreasing toxicity to mammalian cells. nih.gov
These rational design strategies, guided by SAR studies, aim to create this compound derivatives with improved therapeutic indices, making them more effective and safer antimicrobial agents. preprints.orgresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 16132332 |
| Dermaseptin B2 | 16132333 |
| Adenoregulin (B117734) | 16132333 |
Note: Dermaseptin B2 is also known as Adenoregulin. sci-hub.seplos.orgresearchgate.net
Data Tables
Based on the search results, here is a sample of data that could be presented in an interactive table format, illustrating the impact of modifications on dermaseptin activity.
Table 1: Antimicrobial Activity of Dermaseptin Derivatives against Acinetobacter baumannii mdpi.comnih.govpreprints.org
| Peptide | Sequence (One-Letter Code) | Length | Net Charge | MIC (μg/mL) | MBC (μg/mL) | Helicity (%) |
| B2 (Native) | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | 33 | +3 | - | - | 10.02 nih.gov |
| K3K4B2 | GLKKKIKEVGKEAAKAAAKAAGKAALGAVSEAV | 33 | +5 | 3.125-12.5 | 6.25-25 | 9.85 nih.gov |
| K4S4(1-16) | ALWKTLLKKVLKAAAK | 16 | +5 | 3.125-12.5 | 6.25-25 | - |
Note: MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values are approximate ranges reported in the source. mdpi.comnih.govpreprints.org
Table 2: Effect of Truncation and Modification on Dermaseptin-PC Activity nih.gov
| Peptide | Description | Antimicrobial Potency (vs parent) | Hemolytic Effect (vs parent) |
| DM-PC | Parent peptide | 1x | 1x |
| DMPC-19 | Truncated 19-mer (N-terminus) | Similar | Significantly decreased |
| DMPC-10A | Optimized 10-mer (N-terminus) | Retained | Considerable hemolytic effect researchgate.net |
| DMPC-10 | DMPC-10A without Cha | Much less potent | - |
Note: This table is a qualitative summary based on the descriptions in the source.
Computational Modeling and De Novo Peptide Design
Computational modeling and de novo peptide design play a significant role in understanding the structural characteristics and optimizing the biological activities of this compound and related peptides. These in silico approaches complement experimental studies by providing insights into peptide conformation, membrane interactions, and guiding the design of novel analogs with improved properties.
Molecular dynamics (MD) simulations have been employed to study the interactions of this compound with lipid bilayers. One study utilized a mean field method to simulate peptide-bilayer interactions, incorporating an approximate representation of the electrostatic effects of the bilayer's head-group region. nih.gov By combining the interaction of the peptide with this electrostatic potential and the hydrophobic core of the membrane, a more complete description of peptide-bilayer energetics was achieved compared to using sidechain hydrophobicities alone. nih.gov MD simulations using this interaction potential indicated that the lipid bilayer stabilizes the alpha-helical conformation of this compound, aligning with Fourier Transform Infrared (FTIR) data. nih.gov This suggests that a surface-associated orientation is the most stable arrangement for the peptide in the presence of a membrane, at least at zero ionic strength and without considering peptide-peptide interactions. nih.gov
Computational methods are also integral to de novo peptide design and the modification of existing dermaseptin sequences to enhance their therapeutic potential. Strategies include motif hybridization, truncation/substitution, and de novo design aimed at optimizing properties such as antimicrobial efficacy, reducing toxicity, and minimizing immunogenicity. mdpi.com For instance, modifications to dermaseptin S4 and B2 sequences involving substitutions and/or deletions have been explored computationally to alter structural and physicochemical properties. mdpi.com
Algorithms such as AGADIR have been used to estimate the helicity of dermaseptins and their derivatives, revealing that helicity is assessed to investigate the relationship between secondary structure and selectivity against microbial cells for α-helical antimicrobial peptides. mdpi.comnih.gov The hydrophobic moment (μH), calculated as the vector sum of individual amino acid hydrophobicity values, is another physicochemical factor significantly influencing the interfacial binding of peptides with the membrane and is analyzed computationally. mdpi.com Algorithms like TANGO have been used to predict the aggregation propensity of dermaseptins based on the presence of hydrophobic domains. mdpi.com
De novo peptide design, which involves designing peptides from scratch based on desired properties, is a key area where computational tools are applied. This includes designing peptides with specific sequences and structures to target particular pathogens or biological processes. ethz.ch Computational studies have been conducted on dermaseptin-related peptides to determine their physicochemical properties, secondary structure, and similarity to known peptides, aiding in the identification of novel sequences. researchgate.netikiam.edu.ec Molecular docking studies, for example, have been performed to predict the interaction of dermaseptin-related peptides with cell membranes and essential enzymes to infer their mechanism of action. researchgate.net
In the context of antiviral research, in silico methods, including peptide structure prediction using servers like PEP-FOLD and protein-peptide docking simulations using algorithms such as HPEPDOCK, have been used to evaluate the potential of dermaseptin peptides against viral targets like the SARS-CoV-2 spike protein. sbmu.ac.irui.ac.idui.ac.idresearchgate.netresearchgate.net These studies aim to identify dermaseptin molecules with favorable binding affinities and the ability to prevent viral attachment. ui.ac.idui.ac.id
Computational modeling has also contributed to understanding the conformation and orientation of dermaseptin B2 at aqueous/synthetic solid interfaces, providing insights for the development of peptide coatings for biomaterials. nih.gov Studies using approaches like the AMBER force field have helped compute interaction energies and predict preferred orientations of dermaseptins on solid surfaces. nih.gov
The design of dermaseptin analogs with enhanced properties often involves analyzing the relationship between their physicochemical characteristics (like net charge and hydrophobicity) and their biological activities using computational tools to guide modifications. mdpi.combohrium.com
Table: Structural and Physicochemical Properties of Dermaseptins and Derivatives (Illustrative Example based on search results)
| Peptide | Helicity (% α-helix) (AGADIR) | Hydrophobicity (H) | Hydrophobic Moment (μH) | Net Charge |
| Dermaseptin B2 | 10.2 mdpi.comnih.gov | 0.199 mdpi.com | - | +3 mdpi.com |
| K₃K₄B2 derivative | 9.85 mdpi.comnih.gov | 0.072 mdpi.com | 0.159 mdpi.com | - |
| Dermaseptin S4 | High mdpi.com | Higher than derivatives mdpi.com | - | +3 mdpi.com |
| K₄S4(1-16) derivative | Lower than S4 mdpi.com | Lower than S4 mdpi.com | 0.526 mdpi.com | - |
These computational studies and de novo design efforts are crucial for elucidating the complex relationships between the structure of this compound and its analogs and their diverse biological activities, paving the way for the rational design of new peptide-based therapeutics.
Mechanisms of Action of Dermaseptin B at the Cellular and Molecular Level
Membrane-Disrupting Mechanisms of Dermaseptin (B158304) B
Dermaseptin B, like many AMPs, exerts its effects largely through interactions with the cell membrane of target organisms, leading to membrane permeabilization and disruption mdpi.comnih.govsci-hub.senih.govasm.orgplos.org. This membrane-targeting mechanism is often favored against pathogens due to the differences in lipid composition between microbial and mammalian cell membranes; microbial membranes typically have a higher content of anionic lipids, which attract the positively charged dermaseptin peptides sci-hub.seasm.orgmdpi.com.
Peptide-Membrane Interactions and Insertion Dynamics
This compound peptides are thought to initially bind electrostatically to the negatively charged surface of the target membrane sci-hub.seasm.org. This interaction can induce a conformational change in the peptide, often promoting the formation of an amphipathic α-helical structure in the membrane environment nih.govsci-hub.senih.govbiomedres.usfrontiersin.org. The amphipathic nature allows the peptide to associate with the lipid bilayer, with the hydrophobic face interacting with the lipid core and the cationic face interacting with the negatively charged headgroups nih.govasm.org. Studies using techniques like molecular dynamics simulations and circular dichroism spectroscopy have supported the lipid bilayer's role in stabilizing the α-helical conformation of this compound nih.govfrontiersin.org. The insertion dynamics can involve the peptide penetrating into the hydrophobic core of the membrane nih.govacs.org. For dermaseptin B2, a flexible helix-hinge-helix structure in a membrane environment with strong positive curvature strain may facilitate the insertion of its hydrophobic N- and C-termini into the acyl core of the membrane acs.org.
Pore Formation and Membrane Permeabilization Pathways
Following membrane binding and insertion, this compound can induce membrane permeabilization through the formation of pores mdpi.comnih.govplos.org. Several models have been proposed for AMP-induced pore formation, including the "carpet model" and the "barrel-stave model" nih.govsci-hub.seplos.orgmdpi.com. In the carpet model, peptides accumulate on the membrane surface until a threshold concentration is reached, leading to membrane thinning and rupture or the formation of transient pores where peptides are intercalated with phospholipid headgroups mdpi.comnih.govplos.orgacs.org. The barrel-stave model involves peptides inserting into the membrane and aggregating to form transmembrane channels plos.orgmdpi.com. Research suggests that dermaseptins may utilize the carpet model, accumulating on the membrane surface and disrupting the lipid bilayer, which can lead to the formation of toroidal pores mdpi.comnih.govacs.org. The specific pore formation model may depend on factors such as peptide concentration and membrane lipid composition plos.org. Permeabilization results in the leakage of intracellular components and disruption of cellular homeostasis sci-hub.seasm.org.
Intracellular Target Modulation by this compound
While membrane disruption is a primary mechanism, some studies suggest that this compound and other AMPs may also have intracellular targets or influence intracellular pathways mdpi.comasm.orgacs.orgresearchgate.netfrontiersin.orgnih.govnih.govasm.orgacs.org. The ability of these peptides to traverse the cell membrane allows them to interact with intracellular components plos.orgasm.orgwindows.net.
Interaction with Nucleic Acids and Metabolic Pathways
Some AMPs, including dermaseptin, have been reported to possess protein synthesis inhibitory activity asm.org. While the direct interaction of this compound with nucleic acids like DNA or RNA is not as extensively documented as its membrane interactions, some AMPs are known to interfere with DNA and protein synthesis researchgate.netasm.org. Additionally, certain intracellular-targeting AMPs, including a hybrid of pleurocidin (B1576808) and dermaseptin, have been shown to interact with bacterial proteins involved in metabolic processes nih.govnih.gov. For example, some AMPs target arginine decarboxylase, an enzyme crucial for Escherichia coli survival in acidic environments, potentially inhibiting bacterial growth under such conditions nih.gov.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis vs. Necrosis)
The type of cell death induced by this compound can vary depending on the cell type and peptide concentration. While some AMPs are known to induce apoptosis, dermaseptin B2 has been reported to induce necrosis in cancer cells, likely through membrane disruption mdpi.commdpi.com. Studies on the mechanism of action of DRS-B2 on tumor cells have shown a rapid increase in cytosolic lactate (B86563) dehydrogenase, a marker of cytotoxicity and necrosis, with no activation of caspase-3, which is typically involved in apoptosis plos.orgwindows.netnih.gov. Confocal microscopy analyses have revealed that DRS-B2 can interact with the tumor cell surface, aggregate, and penetrate into the cells, further supporting a membrane-centric killing mechanism leading to necrosis plos.orgwindows.net. However, it's worth noting that a hormonotoxin composed of dermaseptin-B2 coupled to an LHRH analog was reported to induce apoptosis instead of necrosis in PC3 cells, suggesting that modifications can influence the cell death pathway mdpi.comwindows.netresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Dermaseptin | 16130489 |
| Dermaseptin B2 | 16130875 |
| Dermaseptin S3(1-16) | 9920324 |
Data Table: Dermaseptin-PH Permeabilization Activity
| Microorganism | Concentration for Effective Permeabilization |
| E. coli | 8 μM mdpi.com |
| S. aureus | 8 μM mdpi.com |
| MRSA | 8 μM mdpi.com |
| C. albicans | 8 μM mdpi.com |
| P. aeruginosa | 16 μM mdpi.com |
| E. faecalis | 32 μM mdpi.com |
Data Table: Dermaseptin-PH Antiproliferative Activity (IC50 values)
| Cancer Cell Line | IC50 (μM) |
| MCF-7 | 0.69 mdpi.com |
| H157 | 2.01 mdpi.com |
| U251MG | 2.36 mdpi.com |
| MDA-MB-435S | 9.94 mdpi.com |
| PC-3 | 11.8 mdpi.com |
Interactions of this compound with Cell Surface Components (e.g., Glycosaminoglycans)
This compound interacts with cell surface components, and studies have highlighted the partial involvement of glycosaminoglycans (GAGs) in its mechanism of action, particularly concerning its antiproliferative effects on cancer cells. researchgate.netnih.govplos.org GAGs, such as chondroitin (B13769445) sulfate (B86663) (CS) and heparan sulfate (HS), are negatively charged polysaccharides present on the surface of mammalian cells, including cancer cells. plos.org The cationic nature of this compound facilitates electrostatic interactions with these anionic components. nih.govplos.orgresearchgate.net
Research on dermaseptin B2 (DRS-B2), a member of the this compound family, has shown that its interaction with cell surface GAGs can influence its activity and cellular internalization. nih.govnih.govplos.orgresearchgate.netpeerj.com For instance, studies using PC3 human prostate cancer cells, which are sensitive to DRS-B2, suggest that DRS-B2 accumulates rapidly at the cytoplasmic membranes and can enter the cytoplasm and nucleus. researchgate.netnih.govplos.org In contrast, in less sensitive cells like U87MG glioblastoma cells, DRS-B2 is found packed in vesicles at the cell membrane. researchgate.netnih.govplos.org
Further evidence for the role of GAGs comes from experiments where pretreatment of PC3 cells with sodium chlorate, an inhibitor of GAG sulfation, decreased the antiproliferative activity of DRS-B2. researchgate.netnih.govplos.org This effect was partially restored by the addition of exogenous chondroitin sulfate C (CS-C). researchgate.netnih.govplos.org Moreover, nanomolar concentrations of CS-C were shown to potentiate the antiproliferative effect of DRS-B2, suggesting a complex interplay between the peptide and GAGs. researchgate.netnih.govplos.org Structural analysis has indicated that in the presence of CS-C, DRS-B2 adopts an α-helical structure, which is considered its biologically active form. nih.govresearchgate.netnih.gov This suggests that interactions with GAGs may induce or stabilize the peptide's conformation necessary for its activity.
Mechanisms of Selective Toxicity towards Target Cells
A key feature of this compound and other cationic antimicrobial peptides (CAPs) is their selective toxicity towards target cells, such as bacteria and cancer cells, while exhibiting lower toxicity towards normal mammalian cells. mdpi.comnih.govnih.govmdpi.com This selectivity is primarily attributed to differences in the composition and properties of the cell membranes. mdpi.comfrontiersin.orgresearchgate.net
Bacterial membranes and the outer layer of cancer cell plasma membranes are typically characterized by a higher negative charge compared to normal mammalian cell membranes. mdpi.comnih.gov In bacteria, this negative charge is due to the presence of anionic lipids like phosphatidylglycerol and cardiolipin. In cancer cells, the increased negative charge can be attributed to the presence of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, negatively charged mucin proteins, or highly sulfated GAGs. mdpi.comnih.gov
This compound, being polycationic, is electrostatically attracted to these negatively charged membranes. mdpi.comnih.govresearchgate.net This initial interaction leads to the accumulation of the peptide on the cell surface. mdpi.com Once a threshold concentration is reached, this compound is thought to disrupt the membrane through mechanisms that often involve pore formation or membrane destabilization. mdpi.comacs.orgpreprints.orgasm.orgnih.govbiomedres.usmdpi.com
Two primary models describe the membrane disruption by such peptides: the "barrel-stave" model and the "carpet-like" model. mdpi.compreprints.orgasm.org In the carpet model, peptides accumulate on the membrane surface until they reach a critical concentration, leading to membrane disintegration or the formation of transient toroidal pores composed of both peptides and lipids. mdpi.commdpi.comacs.orgnih.gov The carpet model is often associated with this compound's mechanism of action. acs.orgnih.govmdpi.com
The selective toxicity arises because normal mammalian cell membranes have a lower net negative charge due to the prevalence of zwitterionic lipids like phosphatidylcholine and sphingomyelin (B164518) on the outer leaflet. This results in weaker electrostatic interactions and less peptide accumulation, thus minimizing damage to healthy cells. mdpi.comnih.gov Although erythrocytes also have negatively charged membranes, they are generally less affected by dermaseptins compared to target cells, suggesting that factors beyond just surface charge, such as membrane fluidity, lipid composition, and the presence of specific molecules like GAGs, contribute to selectivity. nih.govplos.org
Furthermore, the mechanism of cell death induced by this compound in cancer cells appears to be primarily necrosis rather than apoptosis, characterized by rapid membrane permeabilization and release of cytosolic components like lactate dehydrogenase, without significant activation of caspase-3 or changes in mitochondrial membrane potential. mdpi.comnih.govresearchgate.netresearchgate.net
The specific interaction with cell surface components, including GAGs, and the differential membrane composition between target cells and normal cells are crucial factors underlying the selective toxicity of this compound. mdpi.comnih.govresearchgate.netnih.govplos.org
Here is a table summarizing some research findings related to dermaseptin B2's interactions and effects on different cell lines:
| Cell Line (Human) | Type | Sensitivity to DRS-B2 | Key Findings Related to Mechanism | Source |
| PC3 | Prostate Adenocarcinoma | Sensitive | Rapid accumulation at cytoplasmic membranes, enters cytoplasm and nucleus; viability decreases; partial implication of GAGs; necrosis-like cell death. nih.govresearchgate.netnih.govplos.org | nih.govresearchgate.netnih.govplos.org |
| U87MG | Glioblastoma | Less Sensitive | Found packed in vesicles at the cell membrane; viability seems unaffected. researchgate.netnih.govplos.org | researchgate.netnih.govplos.org |
| DU145 | Prostate Carcinoma | Sensitive | Dose-dependent viability reduction. mdpi.com | mdpi.com |
| 22Rv1 | Prostate Carcinoma | Sensitive | Dose-dependent viability reduction. mdpi.com | mdpi.com |
| BPH-1 | Prostatic Hyperplasia | Less Sensitive | Dose-dependent viability reduction, but generally less sensitive than cancer lines. mdpi.com | mdpi.com |
| MDA-MB231 | Breast Carcinoma | Sensitive | Inhibition of proliferation and colony formation; GI50 value around 8 µM. nih.gov | nih.gov |
| MCF-7 | Breast Carcinoma | Sensitive | Antiproliferative activity; IC50 value of 0.69 µM for Dermaseptin-PH (related peptide). mdpi.com | mdpi.com |
| H157 | Lung Carcinoma | Sensitive | Antiproliferative activity; IC50 value of 1.55 µM for Dermaseptin-PP (related peptide). frontiersin.org | frontiersin.org |
Pre Clinical Efficacy and Therapeutic Potential of Dermaseptin B
Antimicrobial Activity of Dermaseptin (B158304) B
Dermaseptin B and its related peptides exhibit potent antimicrobial effects against a wide array of pathogens, including bacteria, fungi, yeasts, viruses, and protozoa. This broad-spectrum activity is a key characteristic that distinguishes dermaseptins and highlights their potential in addressing diverse infectious diseases. The mechanism of action for many dermaseptins involves interaction with the microbial cell membrane, leading to membrane disruption and subsequent cell death.
Antibacterial Spectrum and Potency In Vitro
In vitro studies have demonstrated the efficacy of this compound and other dermaseptins against a broad spectrum of bacterial pathogens. peerj.comsci-hub.senih.govmdpi.comnih.govnih.govnih.gov These peptides are generally lethal to both Gram-positive and Gram-negative bacteria. peerj.comsci-hub.semdpi.comnih.govembrapa.brasm.org The antimicrobial potency can vary depending on the specific dermaseptin and the target bacterial strain. For instance, dermaseptin B2 has shown a strong inhibitory effect on E. coli. peerj.com Novel dermaseptins like DRS-CA-1 and DRS-DU-1 have exhibited high potency against wild-type Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) typically ranging from 4 to 8 µM. peerj.com
| Peptide | Target Bacteria (Wild-Type) | MIC Range (µM) |
|---|---|---|
| Dermaseptin B2 | E. coli | Potent Inhibition |
| DRS-CA-1 | Gram-Positive & Gram-Negative | 4-8 |
| DRS-DU-1 | Gram-Positive & Gram-Negative | 4-8 |
The mechanism often involves the peptide binding to the negatively charged bacterial cell surface, followed by insertion into the membrane and disruption of its integrity. peerj.commdpi.com This mechanism is distinct from that of many conventional antibiotics, which is particularly relevant in the context of rising antibiotic resistance. peerj.com
Dermaseptins, including this compound, have shown efficacy against both Gram-positive and Gram-negative bacteria. peerj.comsci-hub.semdpi.comnih.govnih.govembrapa.brasm.orglatoxan.comasm.orgasm.orguni.lu Studies have reported the activity of dermaseptin B1 and S1 against Gram-positive and Gram-negative bacteria with varying specificities. nih.govnih.gov Derivatives of other dermaseptins, such as DRS-S4, DRS-CA1, DRS-DU1, and DRS-PH, have demonstrated in vitro activity against prominent pathogens like Staphylococcus aureus and Escherichia coli. nih.govnih.gov Dermaseptin-PH, for example, exhibited broad-spectrum activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with MICs ranging from 16 to 32 μM. mdpi.com
| Peptide | Target Bacteria | Gram Stain | MIC (µM) | MBC (µM) |
|---|---|---|---|---|
| Dermaseptin-PH | Escherichia coli | Negative | 16 | 16-64 |
| Dermaseptin-PH | Staphylococcus aureus | Positive | 32 | 16-64 |
The ability of dermaseptins to form an amphipathic α-helical structure in hydrophobic environments facilitates their binding to bacterial lipid bilayers. mdpi.com
A significant area of research for this compound and related peptides is their activity against multidrug-resistant (MDR) bacterial strains. Novel dermaseptins have shown broad-spectrum antimicrobial activity even against drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa. peerj.com DRS-DU-1, for instance, exhibited high potency against antibiotic-resistant bacteria such as MRSA and Pseudomonas aeruginosa, with MICs between 4 and 8 µM. peerj.com Dermaseptin-AC has also shown effectiveness against MRSA. asm.org
Studies on dermaseptin S4 derivatives have demonstrated potent activity against a series of multidrug-resistant Gram-negative clinical isolates, as well as Gram-positive strains. asm.org Notably, bacterial resistance was less prone to develop in dermaseptin-treated bacteria compared to those treated with conventional antibiotics like ciprofloxacin, gentamicin, penicillin, and rifampin in serial passage experiments. asm.org This suggests a lower likelihood of resistance development to dermaseptins.
| Peptide | Target MDR Bacteria | MIC Range (µM) |
|---|---|---|
| DRS-DU-1 | MRSA, P. aeruginosa | 4-8 |
| Dermaseptin-AC | MRSA | 2 |
The activity against MDR strains highlights the potential of dermaseptins as alternative or complementary agents in the fight against antibiotic resistance. peerj.comasm.org
Efficacy against Gram-Positive and Gram-Negative Bacterial Pathogens
Antifungal and Anti-Yeast Efficacy
Dermaseptins are also known for their efficacy against fungi and yeasts. peerj.comsci-hub.senih.govnih.govnih.govembrapa.brasm.orgasm.orguni.lunih.govrsc.org They were among the first vertebrate peptides shown to have a lethal effect on filamentous fungi responsible for opportunistic infections, particularly in immunocompromised individuals. nih.govnih.govlatoxan.com this compound has been reported to inhibit the in vitro growth of yeasts and some filamentous fungi. asm.org The precursor form, dermaseptin-B (DS-B), has been found to be much more potent than dermaseptin-b (DS-b) against all tested microorganisms, including yeast and filamentous fungi. nih.govacs.org
Several dermaseptins, including DRS-B1, DRS-B2, DRS-S1 to S5, DRS-O1, DRS-CA1, and DRS-DU1, have demonstrated cytotoxicity against Candida albicans. nih.govfrontiersin.org Dermaseptin-PH showed activity against the pathogenic yeast Candida albicans with an MIC of 16 μM. mdpi.com More recently, dermaseptin has displayed strong antifungal activity against various strains of Candida, including Candida auris, a multidrug-resistant emerging pathogen. rsc.org MIC and MFC (minimum fungicidal concentration) values for dermaseptin against C. auris strains ranged from 7.81–15.62 μg/mL and 15.62–31.25 μg/mL, respectively. rsc.org
| Peptide | Target Fungi/Yeast | MIC (µM) | MFC (µM) |
|---|---|---|---|
| Dermaseptin-PH | Candida albicans | 16 | 16-64 |
| Dermaseptin | Candida albicans | 0.125 µg/mL | 0.25 µg/mL |
| Dermaseptin | Candida auris | 7.81-15.62 µg/mL | 15.62-31.25 µg/mL |
Dermaseptins are believed to lyse microorganisms by interacting with lipid bilayers, altering membrane functions crucial for osmotic balance. asm.org
Antiviral Properties
Some dermaseptins have demonstrated antiviral properties in pre-clinical studies. peerj.comasm.orguni.lunih.gov Dermaseptins have been reported to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). asm.orgmdpi.com The mechanism may involve interaction with the viral envelope, causing disruption, or interference with the early stages of the viral life cycle, such as attachment and entry into the host cell. asm.orgmdpi.comunirioja.es Dermaseptin S4 and its derivatives have shown antiviral activity against HSV-1 and HSV-2, including acyclovir-resistant strains. nih.govasm.org Dermaseptin S4 and S9 have also demonstrated in vitro activity against HIV-1 by inhibiting viral attachment and transmission. nih.govfrontiersin.org More recently, dermaseptin 01 displayed antiviral effects against Dengue virus type 2 (DENV-2). unirioja.es
| Peptide | Target Virus | Activity |
|---|---|---|
| Dermaseptin S4 | HSV-1, HSV-2 | Inhibition of replication, Virucidal |
| Dermaseptin S9 | HIV-1 | Inhibition of attachment and transmission |
| Dermaseptin 01 | Dengue virus 2 | Antiviral effect |
Studies evaluating new dermaseptin analogs against Zika virus (ZIKV) have shown that some S4 derivatives exhibit potent antiviral activities, reducing the percentage of infection. nih.gov
Antiparasitic Activity
Dermaseptins have also shown activity against various parasites, including protozoa. peerj.comnih.govnih.govembrapa.brasm.orguni.lunih.gov Studies have investigated the effects of dermaseptins and their derivatives against Leishmania mexicana and Plasmodium falciparum, the parasite responsible for malaria. embrapa.brasm.orgajol.info Dermaseptin S4 derivatives have displayed potent antiparasitic activity against Plasmodium falciparum, mediated by the lysis of the infected host cell. asm.orgajol.info While higher concentrations were needed to lyse uninfected cells, research has focused on developing derivatives with greater selectivity to kill the parasite without lysing erythrocytes. asm.org
| Peptide | Target Parasite | Activity |
|---|---|---|
| Dermaseptin | Protozoa | Lethal activity |
| Dermaseptin S4 derivatives | Plasmodium falciparum | Potent antiparasitic activity (cell lysis) |
| Dermaseptin | Leishmania mexicana | Functional and structural damage |
Dermaseptin 01 has also been evaluated for its in vitro activity against Schistosoma mansoni. unirioja.es The antiparasitic activity is often linked to the ability of dermaseptins to interact with and disrupt the cell membranes of the parasites. asm.orgresearchgate.net
Anti-Biofilm Formation and Eradication Studies
Dermaseptin peptides have demonstrated activity against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, known for their increased resistance to antimicrobial agents. nih.govnih.gov Studies have shown that certain dermaseptin derivatives can significantly reduce the viability of both planktonic (free-floating) and surface-attached bacteria and inhibit biofilm formation under dynamic flow conditions. nih.gov For instance, Dermaseptin-AC inhibited biofilm formation in MRSA at a concentration of 4 μM and exhibited an eradicating effect on mature MRSA biofilms at 256 μM. asm.org Another study on Dermaseptin-PH showed moderate anti-biofilm activities against E. coli and S. aureus, being twofold more effective at eradicating 90% of mature S. aureus biofilm compared to E. coli. mdpi.com Dermaseptin-PS4 also displayed considerable biofilm eradicating impact, with eradication concentrations on MRSA and P. aeruginosa being eight times higher than their minimum biofilm inhibitory concentrations (MBIC). mdpi.com The ability of dermaseptins to permeabilize cell membranes at relatively low concentrations and short periods may contribute to their anti-biofilm activity. mdpi.com
Anticancer Activity of this compound
This compound peptides, particularly DRS-B2, have shown promising anticancer activities in preclinical studies, exhibiting cytotoxicity against a range of cancer cell lines and demonstrating efficacy in animal models. mdpi.comfrontiersin.orgnih.govnih.gov
Cytotoxicity against Various Cancer Cell Lines In Vitro
This compound peptides have demonstrated dose-dependent antiproliferative effects on numerous human tumor cell lines. plos.orgnih.goviiitd.edu.in DRS-B2, for example, has shown significant activity against prostatic adenocarcinomas (PC3, DU145, LNCAP) with GI50 values in the low micromolar range. nih.govnih.goviiitd.edu.in It also exhibited antiproliferative activity against mammary carcinoma (MDA-MB231) and B-lymphoma (RAJI) cell lines. nih.goviiitd.edu.in
Specific examples of cytotoxicity data for this compound and its variants against various cancer cell lines include:
| Peptide | Cell Line | Cell Type | IC50/GI50 (μM) | Reference |
| Dermaseptin-PH | MCF-7 | Human breast cancer | 0.69 | mdpi.com |
| Dermaseptin-PH | H157 | Human non-small cell lung | 2.01 | mdpi.com |
| Dermaseptin-PH | U251MG | Human glioblastoma | 2.36 | mdpi.com |
| Dermaseptin-PH | MDA-MB-435S | Human melanoma | 9.94 | mdpi.com |
| Dermaseptin-PH | PC-3 | Human prostate adenocarcinoma | 11.8 | mdpi.com |
| DRS-B2 | PC3 | Human prostate adenocarcinoma | 1.24 ± 0.23 | nih.goviiitd.edu.in |
| DRS-B2 | LNCAP | Human prostate adenocarcinoma | 0.31 ± 0.15 | nih.goviiitd.edu.in |
| DRS-B2 | DU145 | Human prostate carcinoma | 0.91 ± 0.04 | nih.goviiitd.edu.in |
| DRS-B2 | MDA-MB231 | Human mammary carcinoma | 8.06 ± 0.50 | nih.goviiitd.edu.in |
| DRS-B2 | RAJI | B-lymphoma | 2.57 ± 0.75 | nih.goviiitd.edu.in |
| Dermaseptin-PP | H157 | Human non-small cell lung | 1.55 | frontiersin.org |
| Dermaseptin-PP | U251 MG | Human glioblastoma | 2.47 | frontiersin.org |
| Dermaseptin-PP | MCF-7 | Human breast cancer | 2.92 | frontiersin.org |
| Dermaseptin-PP | PC-3 | Human prostate adenocarcinoma | 4.15 | frontiersin.org |
DRS-B2 has also been shown to inhibit the proliferation and colony formation of human prostate and mammary tumor cells in vitro. plos.org At concentrations above 2.5 μM, DRS-B2 showed complete inhibition of PC3 cell colony formation. iiitd.edu.in Similarly, MDA-MB231 colony formation was inhibited by DRS-B2, with 1 μM inhibiting colony formation by about 50%. iiitd.edu.in The mechanism of action may involve membrane disruption and the induction of apoptosis or necrosis, depending on the specific peptide and cell line. frontiersin.orgnih.govresearchgate.net
In Vivo Antitumor Efficacy in Animal Models (e.g., Xenografts)
The antitumor efficacy of this compound has been investigated in in vivo animal models, particularly using xenografts of human cancer cell lines. DRS-B2 has demonstrated the ability to inhibit tumor growth in a xenograft model using the human prostate adenocarcinoma cell line PC3 in nude mice. plos.orgnih.govnih.gov Administration of DRS-B2 at 2.5 mg/kg inhibited tumor growth by 50% compared to control groups treated with PBS. nih.gov In some cases, complete tumor disappearance was observed in a subset of treated mice. nih.gov A synthetic chimeric peptide combining DRS-B2 and LHRH also showed antitumor activity in a PC3 xenograft model, with inhibition rates of 35% and 54% at doses of 2.5 mg/kg and 5 mg/kg, respectively. nih.gov At 2.5 mg/kg, the chimeric peptide had a better antitumor effect (35%) than DRS-B2 alone (26%). nih.gov Dermaseptin-PP also showed significant tumor growth inhibition in a non-small cell lung cancer H157 mouse xenograft tumor model. mdpi.com
Research on Angiostatic Properties in Tumor Models
Beyond direct cytotoxicity, this compound peptides have also been studied for their angiostatic properties, meaning their ability to inhibit the formation of new blood vessels that tumors need to grow and metastasize. DRS-B2 has been shown to inhibit the proliferation and capillary formation of endothelial cells in vitro. plos.orgnih.goviiitd.edu.in In the PC3 xenograft model, DRS-B2 treatment inhibited tumor angiogenesis, confirming its angiostatic activity observed in vitro. nih.gov DRS-B2 and DRS-B3 effectively inhibited the formation of PC-3 cell colonies and the proliferation of aortic endothelial ABAE cells. mdpi.comresearchgate.net In the presence of the angiogenic factor FGF-2, ABAE cells can form a tubular network, but when combined with Dermaseptins B2 or B3, the inhibition rate of capillary network formation exceeded 88%, suggesting their capability to inhibit the proliferation and differentiation of vascular endothelial cells. mdpi.comresearchgate.net
Synergistic Effects with Established Chemotherapeutic Agents
Research has explored the potential for synergistic effects when this compound peptides are combined with established chemotherapeutic agents. Cationic antimicrobial peptides, including dermaseptins, have been suggested to enhance the uptake of chemotherapeutic drugs by tumor cells through their membrane-disrupting effects. nih.gov While some studies using in silico approaches and in vitro evaluations with peptides (P1-P4, not explicitly identified as this compound but presented in the context of synergistic studies with peptides) and chemotherapeutic agents like paclitaxel (B517696) (PTX) and doxorubicin (B1662922) (DOXO) in MCF-7 and PC-3 cells did not show an advantage over single-agent chemotherapy, the combination of peptides P2, P3, and P4 with 5-FU resulted in synergistic cytotoxic effects in HT-29 colorectal cancer cells. mdpi.com This suggests that the potential for synergy may be dependent on the specific dermaseptin peptide or derivative and the type of cancer cell line and chemotherapeutic agent used. mdpi.com Dermaseptin-PP has also been demonstrated to improve the membrane-breaking penetration of drug-loaded gels, enhancing the chemotherapy effect of paclitaxel. nih.gov
Immunomodulatory Research on this compound
Beyond their direct antimicrobial and anticancer effects, some research suggests that dermaseptin peptides may also possess immunomodulatory properties. While the primary focus of many studies is on their direct cytotoxic effects, some antimicrobial peptides, including dermaseptins, are known to interact with the immune system. nih.govmdpi.comfrontiersin.orgresearchgate.net For example, Dermaseptin-O1 appeared to increase the phagocytic capacity and production of hydrogen peroxide by macrophages in a BALB/c mice model. nih.gov Therapeutic peptides, in general, have the potential to affect the immune system and active antitumoral immunity. researchgate.net Dermaseptins are considered exogenous molecules that can exert anticancer activities and modulate inflammation. mdpi.com
Modulation of Host Immune Responses in Pre-clinical Models
Dermaseptins, including variants related to this compound, have demonstrated the ability to modulate the host defense system in pre-clinical settings. For instance, dermaseptin-O1 has been shown to enhance the phagocytic capacity and hydrogen peroxide production by macrophages in a BALB/c mice model. mdpi.com While specific detailed research findings on this compound's direct impact on various immune cells or pathways are still being elucidated, the broader family of dermaseptins exhibits immunomodulatory effects. nih.govresearchgate.net Some dermaseptins can stimulate the microbicidal activities of neutrophils, such as the production of reactive oxygen species. nih.gov Others have shown chemotactic activity for human leukocytes or the ability to bind lipopolysaccharides (LPS), which could potentially suppress macrophage activation and decrease inflammatory cytokine production. nih.gov
Anti-inflammatory Properties
Research suggests that dermaseptin-derived peptides can exhibit anti-inflammatory activity. For example, a branched peptide derived from a natural dermaseptin sequence showed promise in reducing infection and inflammation in a mouse skin infection model. nih.govacs.org While direct comprehensive studies specifically detailing the anti-inflammatory mechanisms and efficacy of this compound itself are less extensively documented in the provided search results, the activity observed in related dermaseptin-derived structures supports the potential for this compound to possess such properties. The ability of some dermaseptins to bind LPS, a potent inducer of inflammation, also points towards potential anti-inflammatory effects by neutralizing this pro-inflammatory molecule. nih.gov
Other Emerging Pre-clinical Applications of this compound
Beyond immune modulation and potential anti-inflammatory effects, this compound and related dermaseptins are being investigated for other pre-clinical applications, particularly their anti-cancer properties. nih.govnih.govfrontiersin.org Dermaseptin B2 (DRS-B2), a peptide closely related to this compound and also isolated from Phyllomedusa bicolor, has shown significant anticancer activity against various cancer cell lines in vitro, including prostatic adenocarcinomas and some pancreatic cancer lines. nih.govnih.govfrontiersin.org Studies have indicated a dose-dependent growth inhibition effect. nih.gov For example, DRS-B2 demonstrated antiproliferative activity on human prostatic adenocarcinoma PC-3 cells. plos.org The concentration required for 50% inhibition of cell proliferation (GI50) for DRS-B2 on PC-3 cells was reported to be around 2-3 µM in some studies, with significant inhibition observed at concentrations like 2.5, 5, and 10 µM. nih.govplos.org
Table 1: Pre-clinical Antiproliferative Activity of Dermaseptin B2 on PC-3 Cells
| Peptide | Cell Line | Concentration (µM) | Effect (% Living Cells) | Reference |
| Dermaseptin B2 | PC-3 | 2.5 | ~49% | plos.org |
| Dermaseptin B2 | PC-3 | 5 | ~23% | plos.org |
| Dermaseptin B2 | PC-3 | 10 | ~16% | plos.org |
DRS-B2 has also been shown to inhibit the proliferation, differentiation, and capillary formation of endothelial cells, suggesting potential anti-angiogenic effects that could impact tumor growth. nih.govplos.org In vivo studies with DRS-B2 in mice showed inhibition of human PC3 tumor growth, attributed partly to a reduction in angiogenesis within the tumors. nih.gov
Furthermore, dermaseptins, including DRS-B1 and DRS-B2, have demonstrated activity against various fungal species in vitro, such as Candida albicans and Aspergillus fumigatus. nih.gov Minimum inhibitory concentrations (MIC) for these peptides against Aspergillus fumigatus ranged from 3.1 µM to 30 µM. nih.gov
This compound and its related peptides are characterized by an amphipathic α-helical structure, which is believed to be crucial for their membrane-disrupting activity against target cells, including microbial and cancer cells. latoxan.comfrontiersin.orgmdpi.comresearchgate.net This mechanism involves interactions with the negatively charged membranes of these cells. researchgate.net
Mechanisms of Pathogen Resistance to Dermaseptin B and Counter Strategies
Bacterial and Fungal Resistance Pathways to Antimicrobial Peptides
Bacteria and fungi have evolved diverse mechanisms to resist antimicrobial peptides. These strategies can involve modifications of the cell surface, enzymatic degradation of the peptide, active efflux of the peptide, or activation of signaling pathways that promote resistance. mdpi.comroyalsocietypublishing.orgnih.govasm.org
Bacterial Resistance Mechanisms:
Bacterial resistance to AMPs can manifest through several pathways:
Surface Modification: Alterations to the bacterial cell wall and membrane composition are common resistance mechanisms. Gram-positive bacteria can modify teichoic acids by D-alanylation, reducing the net negative charge of the cell wall and thereby reducing electrostatic attraction with cationic AMPs like dermaseptin (B158304) B. royalsocietypublishing.orgnih.gov Similarly, Gram-negative bacteria can modify their lipopolysaccharide (LPS) to mask negative charges. frontiersin.org These modifications can impede the initial binding and insertion of cationic peptides into the membrane.
Enzymatic Degradation: Some bacteria produce proteases that can cleave and inactivate AMPs in the extracellular environment. mdpi.comroyalsocietypublishing.orgimrpress.com For example, S. Typhimurium produces the endopeptidase PgtE, which can degrade linear cationic AMPs. mdpi.com
Efflux Pumps: Active efflux systems can pump AMPs out of the bacterial cell, preventing them from reaching intracellular targets or accumulating to effective concentrations at the membrane. mdpi.comroyalsocietypublishing.orgimrpress.comnih.gov
Sequestration and Trapping: Bacteria can produce secreted proteins or exopolymers that bind and sequester AMPs, preventing them from interacting with the cell surface. royalsocietypublishing.orgimrpress.comnih.gov Biofilm matrices can also act as a barrier, trapping AMPs and reducing their access to bacterial cells within the biofilm. royalsocietypublishing.org
Modification of the Cytoplasmic Membrane: Bacteria can alter the fluidity or composition of their cytoplasmic membrane, affecting the ability of AMPs to insert and form pores. royalsocietypublishing.org The incorporation of cationic residues into phospholipids (B1166683) can also reduce the negative charge of the membrane. mdpi.com
Fungal Resistance Mechanisms:
Fungi, like bacteria, have developed strategies to evade the antifungal activity of AMPs:
Cell Wall Modifications: The fungal cell wall, primarily composed of chitin (B13524) and glucans, can be modified to reduce AMP binding or penetration. While dermaseptin B1 has shown higher antifungal activity against fungi with higher chitin content, suggesting an affinity for chitin, other modifications could potentially confer resistance.
Efflux Pumps: Similar to bacteria, fungi can utilize efflux pumps to expel AMPs from the cell. asm.org
Secreted Factors: Some fungi secrete proteins or other molecules that can bind to or degrade AMPs. asm.org
Activation of Signaling Pathways: Fungal cells can activate intracellular signaling pathways in response to AMP exposure, leading to adaptive responses that enhance survival. asm.org
Induction of Oxidative Stress Response: Some studies suggest that AMPs can induce oxidative stress in fungal cells, and the regulation of antioxidant enzymes can play a role in fungal resistance. rsc.org For instance, Candida auris exposed to dermaseptin showed changes in the activity and gene expression of antioxidant enzymes like catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase. rsc.org
While specific resistance mechanisms to dermaseptin B have been noted, such as the potential for bacteria to produce positively charged molecules on their membrane and pump AMPs out nih.gov, much of the understanding of resistance pathways is extrapolated from studies on other AMPs due to the shared mechanisms of action of cationic peptides.
Strategies for Overcoming Resistance Development
Addressing the potential for resistance to this compound requires a multi-pronged approach, including structural modifications of the peptide, combination therapies, and novel delivery methods.
Peptide Modifications: Modifying the amino acid sequence, length, or structure of this compound can potentially enhance its activity, alter its target specificity, or reduce its susceptibility to degradation or efflux. nih.govfrontiersin.orgresearchgate.net Studies on dermaseptin derivatives have shown promising activity against multidrug-resistant bacteria. asm.orgnih.govpeerj.com For example, derivatives of dermaseptin S4 demonstrated potent activity against multidrug-resistant Gram-negative clinical isolates and did not show increased MICs upon serial passage, suggesting a lower propensity for resistance development compared to conventional antibiotics. asm.org
Combination Therapy: Combining this compound with conventional antibiotics or other antimicrobial agents can lead to synergistic effects, potentially lowering the effective concentration of each compound and reducing the likelihood of resistance development. researchgate.net This approach leverages the different mechanisms of action of the combined agents.
Novel Delivery Systems: Encapsulating this compound in nanoparticles or other delivery systems can protect the peptide from degradation, improve its targeting to infection sites, and enhance its penetration into biofilms, which are known to contribute to resistance. mdpi.comnews-medical.net Immobilization of dermaseptin B2 on alginate nanoparticles enhanced its antibacterial activity against Escherichia coli, including colistin-resistant strains. mdpi.com
Targeting Resistance Mechanisms: Developing compounds that specifically inhibit bacterial or fungal resistance mechanisms, such as efflux pump inhibitors or enzymes that interfere with cell surface modifications, could be used in combination with this compound to restore or enhance its activity against resistant strains. news-medical.net
Understanding Structure-Activity Relationships: Continued research into the relationship between the structure of this compound and its derivatives and their antimicrobial activity and susceptibility to resistance mechanisms is crucial for rational design of improved peptides. frontiersin.org
Research into dermaseptin B1 derivatives, such as MsrA2, expressed in transgenic plants, has shown broad-spectrum resistance to various fungal and bacterial phytopathogens, indicating the potential of modified dermaseptins in overcoming resistance in agricultural applications. researchgate.netgoogle.com
Advanced Methodologies and Analytical Approaches in Dermaseptin B Research
Biophysical Techniques for Studying Peptide-Membrane Interactions (e.g., ITC, DLS)
Biophysical techniques play a significant role in understanding the interaction between dermaseptin (B158304) B and biological membranes, which is central to its mechanism of action. Circular Dichroism (CD) spectroscopy is frequently used to determine the secondary structure of dermaseptin peptides, revealing their propensity to adopt alpha-helical conformations in membrane-mimic environments, such as in the presence of trifluoroethanol (TFE) or lipids. For instance, Dermaseptin-PP was shown to possess a typical alpha-helical structure in 50% TFE-10 mmol/L NH4Ac solution, mimicking a hydrophobic environment, with a high calculated alpha-helicity frontiersin.org. Similarly, structural analysis of DRS-B2 by circular dichroism in the presence of increasing concentrations of chondroitin (B13769445) sulfate (B86663) C showed that DRS-B2 adopts an alpha-helical structure plos.orgresearchgate.net. This alpha-helical structure is considered a main factor in the hydrophobic interaction of antimicrobial peptides with the lipid layer researchgate.net.
Dynamic Light Scattering (DLS) is another technique utilized in peptide-membrane interaction studies. DLS can investigate how antimicrobial peptides affect the size of liposomes and has been used to study liposome (B1194612) agglutination mediated by peptides researchgate.netmdpi.com. While specific detailed DLS data for dermaseptin B are not extensively reported in the provided snippets, the technique's general application in assessing changes in liposome size and aggregation upon peptide binding is relevant to understanding the membrane-disruptive potential of dermaseptins researchgate.netmdpi.com.
Isothermal Titration Calorimetry (ITC) is considered a powerful technique for characterizing the thermodynamic aspects of molecular interactions, including peptide-lipid interactions researchgate.netnih.govnews-medical.net. ITC provides a complete binding profile in a single experiment, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (N) news-medical.net. A significant advantage of ITC is its ability to be performed with unmodified, native molecules, thus avoiding potential artifacts introduced by labeling researchgate.netnih.govnews-medical.net. While the provided search results highlight ITC's utility in studying peptide-membrane interactions and its advantages researchgate.netnih.govnews-medical.net, specific detailed ITC data for this compound's interaction with membranes are not presented. However, the technique is broadly applicable to understanding the binding thermodynamics of this compound with various membrane mimetics.
Advanced Microscopy Techniques (e.g., Confocal, AFM) for Cellular Effects
Advanced microscopy techniques provide crucial visual evidence of how this compound interacts with and affects target cells at a microscopic level.
Confocal microscopy has been widely used to observe the cellular effects of dermaseptin peptides, particularly their interactions with cell membranes and their internalization. Confocal laser microscopy confirmed that Dermaseptin-PP could destroy the membranes of H157 lung cancer cells in a dose-related manner frontiersin.org. Studies on dermaseptin B2 (DRS-B2) using Alexa594-labeled peptide showed that in sensitive human tumor cells (PC3), DRS-B2 rapidly accumulates at the cytoplasmic membranes and enters the cytoplasm and the nucleus plos.orgresearchgate.net. In contrast, in less sensitive tumor cells (U87MG), DRS-B2 was observed to be packed in vesicles at the cell membrane plos.orgresearchgate.net. Confocal microscopy analyses have also revealed that DRS-B2 can interact with the tumor cell surface, aggregate, and penetrate the cells nih.gov. Furthermore, fluorescence confocal microscopy indicated that dermaseptin S4 derivatives could traverse complex membrane systems and interact directly with intracellular Plasmodium falciparum parasites within infected red blood cells asm.org.
Atomic Force Microscopy (AFM) offers nanoscale resolution imaging, allowing for the visualization of morphological changes on cell surfaces induced by dermaseptin peptides. AFM has been used to study the morphological alterations caused by the action of dermaseptin derivatives on bacterial membranes nih.gov. Microscopic images obtained by AFM revealed significant surface alterations and morphological changes on treated Acinetobacter baumannii bacteria nih.gov. These changes observed during AFM may be indicative of a disruption of membrane integrity nih.gov. AFM studies on Leishmania infantum cells treated with Dermaseptin 01 also showed membrane disruption, altered morphology, and changes in flagella researchgate.net. AFM is a valuable tool for investigating cell surface topography, roughness, adhesion, stiffness, and elasticity, providing detailed insights into the physical effects of this compound on cellular structures nih.govresearchgate.netmdpi.commedsci.org.
Computational and Bioinformatics Approaches in Peptide Research
Computational and bioinformatics approaches are integral to this compound research, aiding in the prediction of peptide properties, understanding structure-activity relationships, and exploring potential interactions with biological targets.
Bioinformatics tools are used for tasks such as sequence analysis, structural prediction, and comparison of peptide sequences. The discovery of considerable sequence identities between precursors of this compound and adenoregulin (B117734) with precursors for opioid peptides like dermorphin (B549996) and deltorphins highlights the use of bioinformatics in identifying evolutionary relationships and potential shared processing pathways latoxan.commdpi.com.
Computational methods, particularly molecular docking simulations, have been employed to evaluate the potential interactions of dermaseptin peptides with specific biological targets. For instance, in silico studies evaluated the anti-SARS-CoV-2 effect of dermaseptin peptides by predicting their binding affinity to the SARS-CoV-2 spike protein macromolecule sbmu.ac.irui.ac.idui.ac.id. These studies involved structure prediction of peptides using tools like Pep Fold 2.0 and subsequent protein-peptide docking simulations sbmu.ac.irui.ac.idui.ac.id. Results from protein-peptide docking simulations suggested that dermaseptin-S9 had a high binding affinity to the active site of the SARS-CoV-2 spike protein ui.ac.idui.ac.id, and protein-protein docking simulations indicated its potential to prevent the attachment of the spike protein to the ACE-2 receptor ui.ac.idui.ac.id.
Molecular dynamics simulations are also used in conjunction with experimental data to understand the dynamic interactions of dermaseptin peptides with membranes. Simulations of this compound interaction with lipid bilayers suggested that the lipid bilayer stabilizes the alpha-helical conformation of the peptide, aligning with FTIR data nih.gov. These computational approaches provide atomic-level insights into peptide behavior and membrane interactions that complement experimental observations.
Future Directions and Translational Research Perspectives for Dermaseptin B
Challenges in Developing Dermaseptin (B158304) B-Based Therapeutics
Despite its potent in vitro activity, the development of dermaseptin B into a clinical therapeutic faces several challenges. A primary hurdle is the potential for cytotoxicity towards mammalian cells, although some studies indicate selectivity towards cancer cells over normal cells. researchgate.netnih.gov However, achieving a sufficient therapeutic index remains a key area of investigation. Another significant challenge is the inherent instability of peptides in biological environments, particularly their susceptibility to proteolytic degradation, which can limit their bioavailability and half-life. nih.govtandfonline.com The cost and complexity of peptide synthesis at a large scale for pharmaceutical production also represent a practical challenge. Furthermore, robust data on the pharmacokinetics, efficacy, and safety of this compound in humans are currently lacking, as few animal experiments and no clinical trials have been conducted thus far. uu.nlnih.gov
Emerging Research Avenues for this compound and its Analogs
Emerging research avenues for this compound and its analogs are focused on enhancing its therapeutic profile and expanding its potential applications. Structure-activity relationship studies are crucial for designing modified peptides with improved potency, increased stability against proteases, and enhanced selectivity towards target cells while reducing toxicity to healthy tissues. nih.govresearchgate.net Analogs with altered sequences or chemical modifications are being investigated to optimize these properties. nih.gov Research is also exploring synergistic effects when this compound is combined with conventional therapeutic agents, such as antibiotics or chemotherapeutics, potentially allowing for lower doses and reduced toxicity while increasing efficacy and combating resistance. frontiersin.orgfrontiersin.orgmdpi.com The potential of this compound to modulate the immune response is another area of interest, suggesting possible applications beyond direct antimicrobial or cytotoxic effects. mdpi.com
Potential for Integration with Novel Drug Delivery Systems
Integrating this compound with novel drug delivery systems is a promising strategy to address challenges related to stability, targeting, and potential toxicity. Various carrier systems are being explored, including nanoparticles (such as alginate nanoparticles), liposomes, and peptide-based delivery systems. mdpi.comtandfonline.comtandfonline.com These systems can protect the peptide from degradation, improve its circulation time, and facilitate targeted delivery to infection sites or tumor tissues, potentially increasing local concentration and minimizing systemic exposure and off-target effects. mdpi.comtandfonline.com For instance, alginate nanoparticles have been shown to improve the antibacterial activity of dermaseptin B2, potentially by driving the peptide towards the bacterial cell membrane. mdpi.com Another proposed system involves using human erythrocytes as carriers, leveraging the affinity of dermaseptins for the plasma membrane to transport the peptide to microbial targets. wikipedia.org Thermosensitive gels co-loaded with dermaseptin peptides and liposomes have also been investigated for effective local chemotherapy, demonstrating enhanced antitumor effects. tandfonline.com
Q & A
Basic Research Questions
Q. How should researchers approach the initial structural characterization of Dermaseptin B to ensure reproducibility?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structure (α-helix content) under varying pH and lipid environments. Pair this with molecular dynamics simulations to predict membrane interaction domains. Validate via nuclear magnetic resonance (NMR) for atomic-level resolution in aqueous and micellar systems. Ensure reagent sources (e.g., synthetic peptide purity >95%) and experimental protocols are explicitly documented to meet journal reproducibility standards .
Q. What criteria define a robust research question for studying this compound's antimicrobial mechanisms?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population: Gram-negative vs. Gram-positive bacterial strains.
- Intervention: this compound at sub-inhibitory vs. lethal concentrations.
- Comparison: Existing antimicrobial peptides (e.g., LL-37).
- Outcome: Membrane permeabilization kinetics (e.g., via SYTOX Green uptake assays).
Refine the question iteratively using systematic literature reviews to address gaps, such as pH-dependent activity in biofilms .
Q. How can researchers validate this compound’s cytotoxicity in mammalian cells while minimizing false positives?
- Methodological Answer : Use a tiered approach:
Initial screening: MTT assays on human keratinocytes (HaCaT) and erythrocytes (hemolysis).
Secondary validation: Flow cytometry with Annexin V/PI staining to distinguish apoptosis vs. necrosis.
Controls: Include peptide-free buffers to rule out solvent effects. Reference EC50 values from peer-reviewed studies to establish toxicity thresholds .
Advanced Research Questions
Q. How can contradictory findings on this compound’s antimicrobial spectrum be systematically resolved?
- Methodological Answer : Conduct meta-analyses of published MIC (Minimum Inhibitory Concentration) data using false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to account for multiple testing biases. Replicate conflicting experiments under standardized conditions (e.g., CLSI guidelines), controlling for variables like bacterial growth phase and cation-adjusted media. Use machine learning (e.g., random forests) to identify predictors of activity variability .
Q. What experimental designs elucidate the interplay between this compound’s membrane disruption and intracellular targeting mechanisms?
- Methodological Answer : Combine time-lapse fluorescence microscopy (e.g., DiSC3(5) for membrane depolarization) with transcriptomic profiling (RNA-seq) of treated bacteria. Employ knockout bacterial strains (e.g., E. coli lacking msbA) to isolate lipid A-dependent effects. For intracellular effects, use subcellular fractionation followed by LC-MS/MS to identify peptide-protein interactions .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Assess peptide stability in serum (e.g., half-life via HPLC) and tissue penetration (e.g., MALDI imaging in murine infection models).
- Immune modulation studies: Quantify cytokine profiles (IL-6, TNF-α) to distinguish direct antimicrobial effects from host-mediated responses.
- 3D organoid models: Test efficacy in human skin equivalents to bridge in vitro and clinical data .
Q. What strategies optimize this compound derivatives for enhanced selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis: Use alanine scanning mutagenesis to identify critical residues for activity/toxicity.
- QSAR modeling: Train models on datasets (e.g., APD3) to predict charge/hydrophobicity thresholds for selectivity.
- Hybrid peptide design: Fuse this compound motifs with cell-penetrating sequences (e.g., TAT) to target intracellular pathogens .
Contradiction Analysis & Theoretical Frameworks
Q. How can researchers reconcile conflicting hypotheses about this compound’s role in amphibian immune defense?
- Methodological Answer : Apply activity theory to model ecological context:
- Leading activity analysis: Compare peptide expression in frogs under predation stress vs. pathogen exposure (RNA-seq of skin secretions).
- Contradiction mapping: Use dual RNA-seq (host-pathogen) to identify co-evolutionary pressures driving peptide diversification.
Publish negative results (e.g., lack of upregulation in lab vs. wild specimens) to refine ecological hypotheses .
Q. What theoretical frameworks explain this compound’s evolutionary conservation despite sequence variability?
- Methodological Answer : Employ motif conservation analysis (MEME Suite) to identify invariant residues. Pair with molecular phylogenetics to trace gene duplication events in Phyllomedusa species. Use in silico saturation mutagenesis (FoldX) to quantify fitness costs of mutations, linking sequence flexibility to functional robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
